molecular formula C11H11BrN2O2 B1444088 1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione CAS No. 1486833-31-1

1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione

Cat. No. B1444088
CAS RN: 1486833-31-1
M. Wt: 283.12 g/mol
InChI Key: LTUMZBHBBJRKMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione, also known as 4-bromo-2-methylpiperazine-2,5-dione, is an organic compound belonging to the class of piperazines. It is a colorless solid that is soluble in water and ethanol. It is used in a variety of scientific research applications, including drug discovery and development, organic synthesis, and biochemistry.

Scientific Research Applications

Antiproliferative and Erythroid Differentiation

A study by (Saab et al., 2013) tested piperazine derivatives, including 1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione, for their ability to inhibit K-562 cell proliferation and induce erythroid differentiation in human chronic myelogenous leukemia.

Synthetic Methods

Research by (Aboussafy & Clive, 2012) explored a Dieckmann cyclization route for synthesizing piperazine-2,5-diones, which includes 1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione.

Herbicidal Applications

A study by (Li et al., 2005) investigated the herbicidal activity of novel 1-phenyl-piperazine-2,6-diones, a category that encompasses 1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione.

Synthesis and Reaction Studies

(Shin et al., 1983) studied the synthesis and reaction of compounds related to piperazine-2,5-dione, indicating potential applications in chemical synthesis and reaction mechanisms.

One-Pot Synthesis

Research by (Cho et al., 2004) reported on a one-pot synthesis approach for piperazine-2,5-diones, which could include the synthesis of 1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione.

5-HT2 Antagonist Activity

(Watanabe et al., 1992) synthesized derivatives with a structure similar to piperazine-2,5-dione and tested their activity as 5-HT2 receptor antagonists, suggesting potential pharmaceutical applications.

Synthesis of Indoles

(Akeng’a & Read, 2005) used piperazine-2,5-dione to synthesize indoles, highlighting its use in the synthesis of complex heterocyclic compounds.

Enantiopure Synthesis

(Li-hua et al., 2010) developed a method for the synthesis of enantiopure compounds using piperazine-2,5-dione, indicating its utility in creating stereochemically pure compounds.

properties

IUPAC Name

1-(4-bromo-2-methylphenyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-7-4-8(12)2-3-9(7)14-6-10(15)13-5-11(14)16/h2-4H,5-6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUMZBHBBJRKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2CC(=O)NCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione
Reactant of Route 3
Reactant of Route 3
1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione
Reactant of Route 4
Reactant of Route 4
1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione
Reactant of Route 5
Reactant of Route 5
1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione
Reactant of Route 6
Reactant of Route 6
1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.